molecular formula C20H16N2O2 B018322 2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole CAS No. 599201-51-1

2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole

Cat. No. B018322
M. Wt: 316.4 g/mol
InChI Key: ORQCVARUEKAYEL-UHFFFAOYSA-N
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Patent
US07138425B2

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-phenylphenol (554 mg, 2.9 mmol) and 4-methoxy-3-aminobenzoic acid (500 mg, 2.9 mmol) the subtitle compound was obtained, 111 mg (10%). 1H NMR (CDCl3) δ 7.84(s, 1H), 7.72–7.38(m, 9H), 6.93(d, J=8.3 Hz, 1H), 3.96(s, 3H). MS 316 m/z (M+H)+.
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][C:3]=1[OH:14].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](O)=O)=[CH:19][C:18]=1[NH2:26]>>[NH2:26][C:18]1[CH:19]=[C:20]([C:21]2[O:14][C:3]3[CH:4]=[CH:5][C:6]([C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=4)=[CH:7][C:2]=3[N:1]=2)[CH:24]=[CH:25][C:17]=1[O:16][CH3:15]

Inputs

Step One
Name
Quantity
554 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)C1=CC=CC=C1)O
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=C(C=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.